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Abstract
Fluopsin C is a copper-containing secondary metabolite produced by various species of

Pseudomonas and Streptomyces. First identified in 1970, it is recognized for its potent, broad-

spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative

bacteria, including multidrug-resistant strains, as well as its antifungal and antitumor properties.

[1][2] Its primary mechanism of action involves the disruption of the cytoplasmic membrane.[3]

[4] Despite its therapeutic potential, the clinical development of Fluopsin C has been

hampered by its significant cytotoxicity.[2] This guide provides a comprehensive overview of the

chemical structure, physicochemical and biological properties, biosynthetic pathway, and

detailed experimental protocols for the study of Fluopsin C.

Chemical Structure and Physicochemical Properties
Fluopsin C is an organocupric coordination complex. Its structure consists of a central cupric

ion (Cu²⁺) chelated by two identical N-methylthiohydroxamate ligands, also known as

thioformin.[1][5] The compound is characterized as a low-molecular-weight metabolite that

forms thin, prismatic crystals with a distinct dark-green or brownish color.[1][2] The

paramagnetic nature of the Copper(II) ion prevents direct NMR analysis of the intact complex;

structural elucidation has been performed using techniques like infrared and NMR

spectroscopy after the removal of the copper ion, supplemented by electron paramagnetic

resonance (EPR) spectroscopy on the complete molecule.[1][5]
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Table 1: Physicochemical Properties of Fluopsin C
Property Value Reference(s)

Molecular Formula C₄H₈N₂O₂S₂Cu [1]

Molecular Weight ~243.786 g/mol [1]

Appearance
Thin, prismatic, dark-green or

brownish crystals
[1][2]

Ligand
N-methylthioformohydroxamic

acid (thioformin)
[1]

Coordination

bis(N-

methylthioformohydroxamate)

Cu(II)

[1]

Biological Properties and Activity
Fluopsin C exhibits a wide range of biological activities, making it a molecule of significant

interest in drug discovery. Its primary and most studied property is its antimicrobial effect.

Antimicrobial Activity
Fluopsin C has demonstrated potent bactericidal activity against a diverse array of bacteria,

including clinically significant multidrug-resistant (MDR) pathogens such as carbapenemase-

producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[6]

[7] The primary target of its antimicrobial action is the bacterial cytoplasmic membrane.[3][6]

Electron microscopy studies have revealed that exposure to Fluopsin C leads to the complete

disruption of the cell membrane and wall, causing the cells to appear shrunken and rough.[3][8]

This membrane disruption is further confirmed by permeability assays showing increased

uptake of dyes like propidium iodide in treated cells.[4][9]

Table 2: In Vitro Antimicrobial Activity of Fluopsin C
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Organism Strain MIC (μg/mL) MBC (μg/mL) Reference(s)

Klebsiella

pneumoniae

KPC-producing

(kpn-KPC 19)
2 < 2 [5][7]

Klebsiella

pneumoniae
ATCC 10031 1.66 1.66 [3]

Staphylococcus

aureus
MRSA (N315) 0.5 - [9]

Enterococcus

faecium
ATCC 6569 1 - [9]

Antitumor Activity
In addition to its antimicrobial effects, Fluopsin C has been identified as a potential antitumoral

agent.[2] Studies have shown it induces a form of necrotic cell death, specifically oncosis, in

human breast adenocarcinoma cell lines (MCF-7 and MD-MBA-231).[10][11] This process is

characterized by membrane blebbing, cellular swelling, and a significant decrease in

intracellular ATP levels.[11]

Table 3: In Vitro Antitumor Activity of Fluopsin C
Cell Line Cancer Type IC₅₀ (μmol/L) at 24h Reference(s)

MCF-7
Human Breast

Adenocarcinoma
0.9 [10][11]

MD-MBA-231
Human Breast

Adenocarcinoma
1.03 [10][11]

HL7702
Normal Human

Hepatocytes
2.7 [11]

HMLE
Human Mammary

Epithelial Cells
2.4 [11]

Note: The comparable cytotoxicity against normal cell lines highlights a significant challenge for

its therapeutic use.[11]
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Biosynthesis of Fluopsin C
The biosynthesis of Fluopsin C in Pseudomonas aeruginosa is a sophisticated five-enzyme

pathway encoded by the flc gene cluster (flcA-flcE).[1][12] The production is triggered by

elevated copper concentrations in the environment, suggesting a role in copper stress

response.[1][2] The pathway begins with L-cysteine and fumarate and involves a series of

novel enzymatic reactions, including oxidative decarboxylation and methylene excision, to

construct the N-methylthiohydroxamate ligand.[1][12]
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Caption: Biosynthetic pathway of Fluopsin C in P. aeruginosa.[1][2]
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Experimental Protocols
This section provides detailed methodologies for key experiments involved in the production,

purification, and characterization of Fluopsin C's biological activity.

Production and Purification of Fluopsin C
This protocol is adapted from methods used for the P. aeruginosa LV strain.[3][7]
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1. Bacterial Culture

2. Crude Extraction

3. Purification

Activate P. aeruginosa LV strain
on Nutrient Agar + 100 mg/L CuCl₂

Inoculate Cupric Nutrient Broth
(10⁸ CFU/mL)

Incubate for 8 days
(28°C, 170 rpm)

Acidify culture to pH 4

Centrifuge (9000 rpm, 4°C, 15 min)
to pellet cells

Extract supernatant with
Dichloromethane (3x)

Dry organic phase

Flash Chromatography I
(Silica Gel 60)

Mobile Phase: Dichloromethane:Ethyl Acetate (95:5)

Flash Chromatography II
(Silica Gel 60)

Mobile Phase: Dichloromethane:Diethyl Ether (90:10)

Pure Fluopsin C Crystals

Click to download full resolution via product page

Caption: Workflow for the production and purification of Fluopsin C.
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Methodology:

Culture Activation: Streak P. aeruginosa LV strain on Nutrient Agar supplemented with 100

mg/L CuCl₂·2H₂O and incubate at 28°C. Perform two consecutive subcultures (48h and

24h).[3]

Production: Inoculate a cupric nutrient broth (Peptone 2 g/L, Beef Extract 1.2 g/L,

CuCl₂·2H₂O 0.03 g/L, pH 6.8) with a starting density of 10⁸ CFU/mL. Incubate the culture for

8 days at 28°C with shaking at 170 rpm.[7]

Extraction: Acidify the culture to pH 4.0 and centrifuge at 9000 rpm for 15 minutes at 4°C to

remove bacterial cells. Extract the resulting supernatant three times with a 2:1 ratio of

dichloromethane.[7]

Purification: Dry the combined organic extracts. Purify the crude product using two

sequential flash chromatography steps on a silica gel 60 stationary phase.[7]

Step 1: Use a mobile phase of dichloromethane:ethyl acetate (95:5).

Step 2: Use a mobile phase of dichloromethane:diethyl ether (90:10).

Electron Microscopy of Bacterial Cells
This protocol details the preparation of bacterial samples for Scanning (SEM) and Transmission

Electron Microscopy (TEM) to visualize ultrastructural changes upon treatment with Fluopsin
C.[4][8][9]

Methodology:

Treatment: Incubate bacterial suspensions (approx. 10¹⁰ CFU) for 60 minutes with Fluopsin
C at its predetermined IC₉₀ concentration. Use a vehicle-treated (e.g., DMSO) culture as a

control.[4]

Fixation:

For SEM, spot the bacterial suspension onto poly-L-lysine-coated slides, dry for 1 hour at

28°C, and then fix in a solution of 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1 M

sodium cacodylate buffer (pH 7.0) for 12 hours.[4]
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For TEM, centrifuge the treated suspension (4,000 rpm, 5 min), wash the pellet with PBS,

and fix using the same glutaraldehyde-paraformaldehyde solution.[4]

Post-Fixation: Wash the samples with 0.1 M sodium cacodylate buffer and post-fix in 1%

OsO₄ for 2 hours.[4]

Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 70%, 80%, 90%,

and 100%).[4]

Drying & Coating (for SEM): Perform critical point drying in CO₂. Coat the dried samples with

gold using a sputter coater.[4]

Embedding & Sectioning (for TEM): Embed the dehydrated pellets in Araldite resin. Cut

ultrathin sections using an ultramicrotome.

Imaging: Visualize the samples under a Scanning Electron Microscope (e.g., FEI Quanta

200) or a Transmission Electron Microscope.[4]

Membrane Permeability Assay
This fluorescence microscopy-based assay assesses the integrity of the bacterial cytoplasmic

membrane using the DNA-binding dyes DAPI and Propidium Iodide (PI).[4][9]

Methodology:

Treatment: Incubate bacterial cells (approx. 10⁵ CFU) in 100 µL of culture medium with

Fluopsin C at its IC₉₀ concentration for 15 minutes.[4]

Staining: Stop the reaction by adding 0.9 mL of fresh medium. Centrifuge the cells (3,000 x

g, 30s) and resuspend the pellet in 100 µL of sterile saline. Add DAPI (stains all cells, blue)

and Propidium Iodide (only enters cells with compromised membranes, red) according to the

kit manufacturer's instructions (e.g., LIVE/DEAD™ BacLight™ Kit).[4][9]

Imaging: Place 10 µL of the stained cell suspension on an agarose-coated slide and observe

using a fluorescence microscope equipped with appropriate filter sets for DAPI and PI.[4]

Analysis: Quantify the percentage of permeabilized (red-staining) cells by counting at least

200 cells per experimental condition.[9]
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In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay determines the cytotoxic effect of Fluopsin C on cancer cell lines by

measuring metabolic activity.[10][11]

Methodology:

Cell Seeding: Seed human breast adenocarcinoma cells (e.g., MCF-7) into 96-well plates

and allow them to adhere overnight.

Treatment: Treat the cells with a serial dilution of Fluopsin C (e.g., 0.5 to 8 µmol/L) for

various time points (e.g., 6, 12, 24 hours).[10]

MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of

formazan crystals by metabolically active cells.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the

formazan crystals.

Measurement: Read the absorbance of the solution on a microplate reader at the

appropriate wavelength (typically ~570 nm).

Analysis: Calculate cell viability as a percentage relative to untreated control cells and

determine the IC₅₀ value.[10]

In Vivo Efficacy (Murine Sepsis Model)
This protocol provides a general framework for evaluating the therapeutic efficacy of Fluopsin
C in an animal model of infection.[5][6]

Methodology:

Toxicity Assessment: First, determine the maximum tolerated dose or LD₅₀ of Fluopsin C in

healthy mice. Doses below 4 mg/kg have been shown to be non-lethal.[5]

Infection: Induce sepsis in Swiss mice via intraperitoneal (IP) injection of a lethal dose (e.g.,

LD₉₀) of a relevant bacterial pathogen, such as a KPC-producing K. pneumoniae strain.[5]
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Treatment: Administer Fluopsin C intravenously at various doses and schedules (e.g., a

single dose of 2 mg/kg, or two doses of 1 mg/kg administered 8 hours apart) post-infection.

Include a placebo-treated control group.[5][6]

Monitoring: Monitor the mice for a set period (e.g., 96 hours) and record survival rates.[5]

Endpoint Analysis: At the conclusion of the study, or upon humane endpoint, conduct

histopathological analysis of key organs (e.g., liver, kidneys) to assess for any treatment-

related toxicity.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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